molecular formula C18H26N2O4 B139655 (-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate CAS No. 142469-99-6

(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate

Cat. No. B139655
CAS RN: 142469-99-6
M. Wt: 334.4 g/mol
InChI Key: DSZUMNMGLVFKIQ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate, also known as propylhexedrine, is a synthetic compound that is structurally similar to amphetamine. It is a psychoactive stimulant that is commonly used as a nasal decongestant and as a treatment for attention deficit hyperactivity disorder (ADHD). Propylhexedrine has been found to have potential applications in scientific research due to its ability to interact with various neurotransmitter systems in the brain.

Mechanism of Action

Propylhexedrine acts as a releasing agent for norepinephrine, dopamine, and serotonin by binding to the transporters that normally remove these neurotransmitters from the synaptic cleft. This causes an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmitter activity. Propylhexedrine also inhibits the reuptake of these neurotransmitters, leading to further increases in neurotransmitter activity.
Biochemical and Physiological Effects:
Propylhexedrine has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver and decreases appetite. Propylhexedrine has been found to have effects on the central nervous system, including increased alertness, euphoria, and increased sociability.

Advantages and Limitations for Lab Experiments

Propylhexedrine has several advantages for use in lab experiments. It is a relatively inexpensive and easy to synthesize compound. It also has a well-established mechanism of action and has been extensively studied in both animal and human subjects. However, there are also limitations to its use in lab experiments. Propylhexedrine has a relatively short half-life, which can make it difficult to study its long-term effects. It also has potential for abuse and dependence, which can complicate its use in research.

Future Directions

There are several future directions for research on (-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarateine. One area of interest is its potential as a treatment for ADHD. Propylhexedrine has been found to be effective in improving attention and reducing hyperactivity in animal models of ADHD. Another area of interest is its potential as a treatment for depression. Propylhexedrine has been found to have antidepressant effects in animal models of depression. Additionally, there is interest in exploring the potential use of (-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarateine in the treatment of substance use disorders, particularly in the treatment of cocaine addiction.

Synthesis Methods

Propylhexedrine is synthesized through the reaction of benzaldehyde and nitroethane, followed by reduction of the resulting nitrostyrene with hydrogen gas and a palladium catalyst. The resulting amine is then reacted with pyrrolidine to form the final product.

Scientific Research Applications

Propylhexedrine has been found to have potential applications in scientific research due to its ability to interact with various neurotransmitter systems in the brain. It has been shown to act as a releasing agent for norepinephrine, dopamine, and serotonin, which are neurotransmitters involved in the regulation of mood, attention, and motivation. Propylhexedrine has also been found to inhibit the reuptake of these neurotransmitters, leading to increased levels of neurotransmitter activity in the brain.

properties

CAS RN

142469-99-6

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[1-(3-propylphenyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C14H22N2.C4H4O4/c1-2-5-12-6-3-7-13(10-12)16-9-4-8-14(16)11-15;5-3(6)1-2-4(7)8/h3,6-7,10,14H,2,4-5,8-9,11,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

DSZUMNMGLVFKIQ-WLHGVMLRSA-N

Isomeric SMILES

CCCC1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O

SMILES

CCCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O

synonyms

2-Pyrrolidinemethanamine, 1-(3-propylphenyl)-, (-)-, (E)-2-butenedioat e (1:1)

Origin of Product

United States

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